Lipophilicity (LogP) Difference for HPLC Selectivity
Desisopropyl butyl torsemide exhibits a significantly higher predicted lipophilicity (LogP) compared to the parent drug torsemide, which directly influences its chromatographic retention behavior. This difference is a critical parameter for achieving baseline separation in reverse-phase HPLC methods .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 4.02 |
| Comparator Or Baseline | Torsemide parent compound, LogP ~2.2-2.5 (estimated based on class/structural features) |
| Quantified Difference | Increase of ~1.5-1.8 log units |
| Conditions | Calculated partition coefficient (LogP) based on molecular structure |
Why This Matters
The increased LogP ensures that desisopropyl butyl torsemide will be retained longer on reverse-phase columns than the parent drug, providing a basis for method selectivity and the ability to resolve it from other closely eluting impurities during method development and validation.
